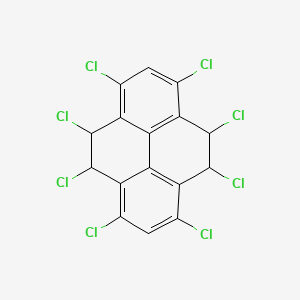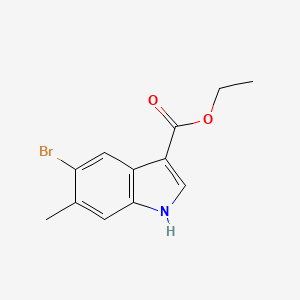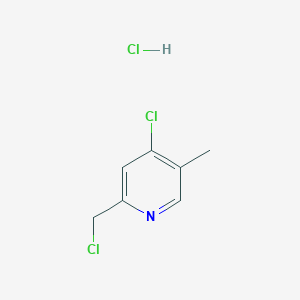
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine typically involves the reaction of thiophene derivatives with triazine compounds. One common method involves the nucleophilic substitution reaction where thiophene is introduced to a triazine ring substituted with chlorine atoms. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium to facilitate the coupling reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in solvents like tetrahydrofuran.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
- 2,4-Dichloro-6-(thiophen-2-yl)pyrimidine
- 2,4-Dichloro-6-(thiophen-2-yl)quinazoline
- 2,4-Dichloro-6-(thiophen-2-yl)phenol
Comparison: Compared to these similar compounds, 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts different chemical and biological properties. For example, the triazine ring can provide additional sites for functionalization, making it more versatile in synthetic applications .
Properties
Molecular Formula |
C7H3Cl2N3S |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2,4-dichloro-6-thiophen-2-yl-1,3,5-triazine |
InChI |
InChI=1S/C7H3Cl2N3S/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H |
InChI Key |
RXHROLFUPCKIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)








![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)
